1-(5-Bromopentyl)-1,2,4-triazole
CAS No.:
Cat. No.: VC16013790
Molecular Formula: C7H12BrN3
Molecular Weight: 218.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12BrN3 |
|---|---|
| Molecular Weight | 218.09 g/mol |
| IUPAC Name | 1-(5-bromopentyl)-1,2,4-triazole |
| Standard InChI | InChI=1S/C7H12BrN3/c8-4-2-1-3-5-11-7-9-6-10-11/h6-7H,1-5H2 |
| Standard InChI Key | HWYYZWYRICEUDC-UHFFFAOYSA-N |
| Canonical SMILES | C1=NN(C=N1)CCCCCBr |
Introduction
Chemical Identity and Structural Properties
1-(5-Bromopentyl)-1,2,4-triazole (CAS No. 1343291-11-1) has the molecular formula C₇H₁₂BrN₃ and a molecular weight of 218.09 g/mol . The compound’s structure integrates a 1,2,4-triazole core—a five-membered aromatic ring with three nitrogen atoms—and a brominated alkyl side chain. The bromopentyl substituent enhances lipophilicity, potentially improving membrane permeability and bioavailability compared to non-halogenated analogs .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂BrN₃ |
| Molecular Weight | 218.09 g/mol |
| CAS Number | 1343291-11-1 |
| Purity | ≥98% (as reported) |
Agricultural and Industrial Applications
Triazole derivatives are widely used in agrochemicals due to their stability and bioactivity. A 2019 patent (WO2020036134A1) highlights 1,2,4-triazole amides as effective pesticidal agents, particularly against resistant insect strains . The bromopentyl substituent in 1-(5-Bromopentyl)-1,2,4-triazole may enhance soil persistence or systemic distribution in plants, making it a candidate for:
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Analogues
| Compound | Structural Feature | Key Property |
|---|---|---|
| 1-(3-Chloropropyl)-1,2,4-triazole | Chlorinated side chain | Enhanced antibacterial activity |
| Fluconazole | Difluorophenyl group | Antifungal (CYP450 inhibition) |
| 1-(4-Methylphenyl)-1,2,4-triazole | Aromatic substitution | Increased bioavailability |
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interaction with microbial targets using X-ray crystallography or molecular docking.
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Toxicological Profiling: Assess acute and chronic toxicity in model organisms.
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Formulation Development: Optimize delivery systems (e.g., nanoparticles) to enhance stability and efficacy.
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